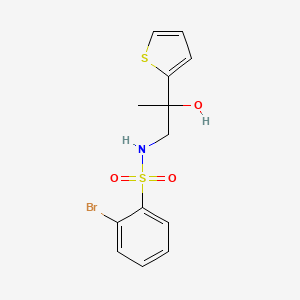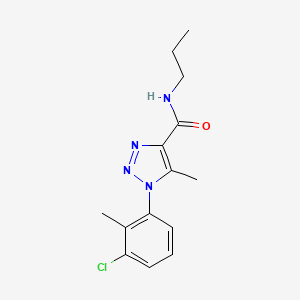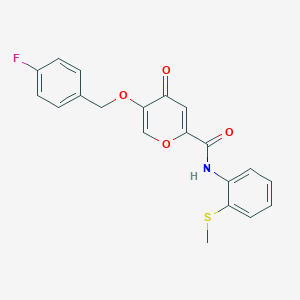
(3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine, also known as FSPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSPM is a morpholine derivative that has a unique structure, making it an attractive compound for further investigation.
作用機序
The mechanism of action of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential cancer therapeutics due to their ability to induce cell cycle arrest and apoptosis in cancer cells. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has also been shown to interact with specific receptors in the nervous system, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
(3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the nervous system, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been shown to modulate neurotransmitter release and neuronal activity, leading to the regulation of various physiological processes, such as pain perception, mood, and cognition. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has also been investigated for its effects on the cardiovascular system, where it has been shown to have vasodilatory effects and reduce blood pressure.
実験室実験の利点と制限
The advantages of using (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine in lab experiments include its unique structure, which allows for specific interactions with target proteins and enzymes. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine in lab experiments include its potential toxicity and limited solubility in aqueous solutions. The use of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine in lab experiments requires careful consideration of the experimental conditions and the potential effects on the target system.
将来の方向性
There are several future directions for the investigation of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine. One area of interest is the development of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine-based drugs for the treatment of cancer and other diseases. Further research is needed to understand the mechanism of action of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine and its potential toxicity in vivo. Another area of interest is the investigation of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine as a tool for studying the structure and function of proteins and enzymes. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has the potential to be used in various biochemical and biophysical assays, leading to a better understanding of the molecular mechanisms underlying various physiological processes. Finally, the investigation of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease is an exciting area of research with significant potential for the development of new treatments.
合成法
The synthesis of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine involves a multistep process that includes the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with propan-2-ylmorpholine in the presence of a coupling agent. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
(3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been extensively investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been evaluated for its effects on various physiological systems, such as the cardiovascular and nervous systems. In biochemistry, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been used as a tool for studying the structure and function of proteins and enzymes.
特性
IUPAC Name |
(3R)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-9(2)12-8-20-4-3-16(12)13(17)10-5-11(7-15-6-10)21-22(14,18)19/h5-7,9,12H,3-4,8H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKOCYABTAWVMD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)



![8-((3,4-Difluorophenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2983260.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2983262.png)
![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![1-[(9H-purin-6-yl)carbamoyl]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2983266.png)
![7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2983267.png)
![6-Benzyl-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983268.png)

![ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2983276.png)